molecular formula C19H32N6O2 B3010987 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 329702-29-6

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B3010987
CAS No.: 329702-29-6
M. Wt: 376.505
InChI Key: VAGSDQHFFJKJDA-UHFFFAOYSA-N
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Description

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound with the molecular formula C19H32N6O2 and a molecular weight of 376.4964 . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can lead to the formation of piperazine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, purine derivatives like 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione are explored for their potential as therapeutic agents due to their ability to interact with various biological targets . Additionally, this compound may be used in the development of new drugs and in the study of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione can be compared with other similar compounds, such as 3-Methyl-7-nonyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione and 3-Methyl-8-methylamino-7-nonyl-3,7-dihydro-purine-2,6-dione These compounds share a similar purine core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

3-methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O2/c1-3-4-5-6-7-8-9-12-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24-13-10-20-11-14-24/h20H,3-14H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGSDQHFFJKJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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